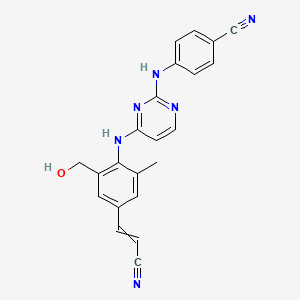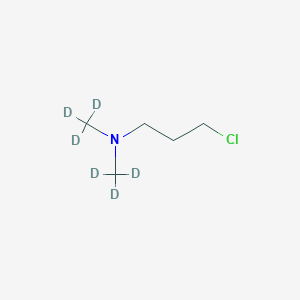
3-Chloro-N,N-dimethyl-d6-propylamine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N,N-dimethyl-d6-propylamine HCl is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various drugs, agricultural chemicals, and biochemical reagents . The compound is characterized by its molecular formula (CH3)2N(CH2)3Cl · HCl and a molecular weight of 158.07 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethyl-d6-propylamine HCl typically involves the reaction of N,N-dimethylpropylamine with thionyl chloride or phosphorus trichloride to introduce the chlorine atom . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
(CH3)2N(CH2)3H+SOCl2→(CH3)2N(CH2)3Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N,N-dimethyl-d6-propylamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N,N-dimethylpropylamine derivatives.
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of N,N-dimethylpropylamine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N,N-dimethyl-d6-propylamine HCl is widely used in scientific research due to its versatility :
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of pharmaceutical drugs.
Industry: In the production of agricultural chemicals and photographic chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-N,N-dimethyl-d6-propylamine HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The chlorine atom plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
Uniqueness
3-Chloro-N,N-dimethyl-d6-propylamine HCl is unique due to its deuterium labeling (d6), which makes it valuable in isotopic labeling studies and mass spectrometry . This labeling allows for precise tracking and analysis in various research applications.
Eigenschaften
Molekularformel |
C5H12ClN |
|---|---|
Molekulargewicht |
127.64 g/mol |
IUPAC-Name |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
NYYRRBOMNHUCLB-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


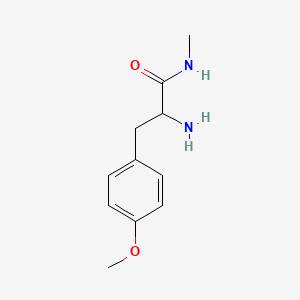
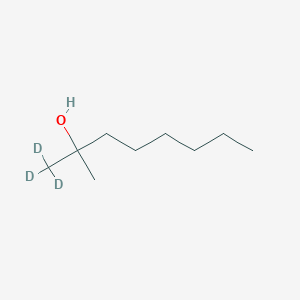
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
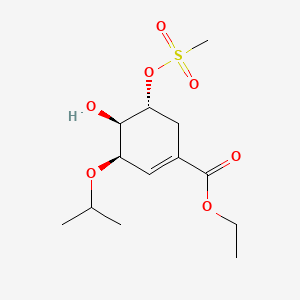
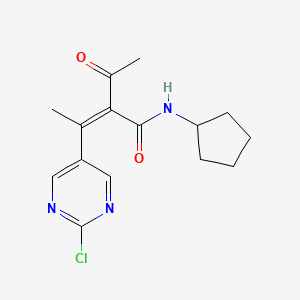
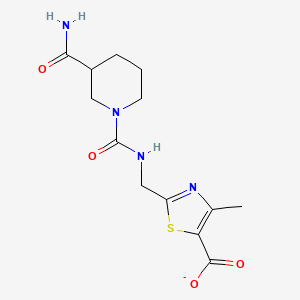
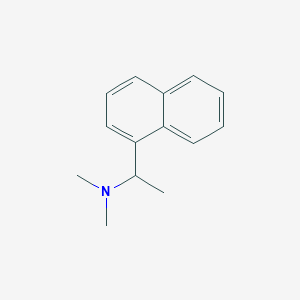
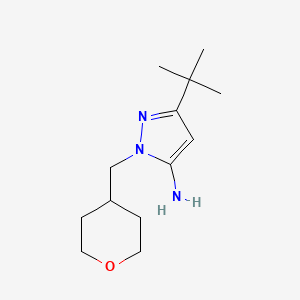

![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)
